molecular formula C30H33BrN4O5 B297562 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

货号 B297562
分子量: 609.5 g/mol
InChI 键: YZXCIIGELAPOTJ-ATZGPIRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as "compound X" and has been studied extensively for its mechanism of action and physiological effects.

作用机制

The mechanism of action of 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide involves the inhibition of various enzymes and pathways involved in disease progression. It has been shown to inhibit the activity of enzymes such as tyrosine kinase, topoisomerase, and COX-2. It also inhibits the activation of various signaling pathways such as PI3K/Akt and NF-κB. These mechanisms ultimately lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide has various biochemical and physiological effects. It has been shown to reduce the levels of various biomarkers associated with disease progression such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and vascular endothelial growth factor (VEGF). It also reduces the levels of glucose, insulin, and lipid markers in diabetes research. In cancer research, it induces cell cycle arrest and apoptosis in cancer cells.

实验室实验的优点和局限性

One of the advantages of using 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide in lab experiments is its high potency and specificity towards disease-related enzymes and pathways. It also has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound is its limited solubility in aqueous media, which can affect its bioavailability and efficacy.

未来方向

There are several future directions for research on 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide. One potential direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its potential in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, more studies are needed to investigate its potential in other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and pathways involved in disease progression, leading to biochemical and physiological effects such as cell cycle arrest, apoptosis, and reduction of inflammation. While it has advantages such as high potency and specificity, its limited solubility remains a challenge. Future research directions include optimizing its chemical structure and studying its potential in combination therapy and other diseases.

合成方法

The synthesis of 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide involves the condensation of 3-bromo-5-ethoxy-4-(2-mesitylamino-2-oxoethyl)benzaldehyde with hydrazine hydrate followed by the reaction with N-(2-phenylethyl)acetamide. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

科学研究应用

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been shown to improve glucose homeostasis and insulin sensitivity. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

属性

产品名称

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

分子式

C30H33BrN4O5

分子量

609.5 g/mol

IUPAC 名称

N//'-[(E)-[3-bromo-5-ethoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]-N-(2-phenylethyl)oxamide

InChI

InChI=1S/C30H33BrN4O5/c1-5-39-25-16-23(17-33-35-30(38)29(37)32-12-11-22-9-7-6-8-10-22)15-24(31)28(25)40-18-26(36)34-27-20(3)13-19(2)14-21(27)4/h6-10,13-17H,5,11-12,18H2,1-4H3,(H,32,37)(H,34,36)(H,35,38)/b33-17+

InChI 键

YZXCIIGELAPOTJ-ATZGPIRCSA-N

手性 SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

规范 SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。